

Advanced Technical Guide: 8-Hydroxy-1-methylquinolin-2(1H)-one Scaffolds

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Compound of Interest

Compound Name:	8-Hydroxy-1-methylquinolin-2(1H)-one
CAS No.:	59828-11-4
Cat. No.:	B3273921

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Executive Summary: The "Privileged" Lactam Scaffold

The **8-hydroxy-1-methylquinolin-2(1H)-one** moiety (also known as N-methyl-8-hydroxycarbostyryl) represents a distinct structural evolution from the classic 8-hydroxyquinoline (8-HQ) chelator.^[1] While 8-HQ is renowned for its bidentate metal coordination (N,O), the 1-methyl-2-one derivative "locks" the nitrogen into a lactam functionality.^[1] This modification dramatically alters the electronic landscape, abolishing the basicity of the ring nitrogen and shifting the pharmacological mechanism from simple metal sequestration to specific hydrophobic pocket interactions—most notably in HIV-1 Integrase allosteric inhibition and -adrenoceptor agonism.

This guide dissects the synthetic challenges (specifically N- vs. O-alkylation regioselectivity), the altered coordination chemistry, and the high-value biological targets of this scaffold.

Chemical Architecture & Rational Design

Structural Divergence from 8-Hydroxyquinoline

The core distinction lies in the lactam-lactim tautomerism.

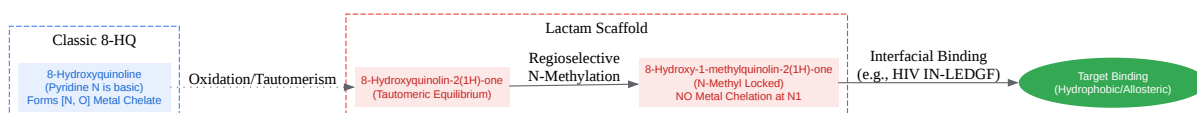
- 8-Hydroxyquinoline: Exists primarily as a pyridine-phenol system. The nitrogen lone pair is available for protonation () or metal chelation.
- 8-Hydroxyquinolin-2(1H)-one: Exists in equilibrium, but the lactam (2-one) form predominates in polar solvents.[1]
- 1-Methyl Derivative: Methylation at permanently locks the system in the lactam form.

Key Consequence: The

atom in the methylated derivative is non-basic and non-nucleophilic due to amide resonance. This eliminates the classic "N,O-bidentate" chelation pocket of 8-HQ, forcing the molecule to interact via the 8-hydroxyl group (H-bond donor) and the 2-carbonyl (H-bond acceptor), or through

-stacking interactions facilitated by the planar bicyclic core.[1]

Diagram: Electronic Locking & Chelation Loss



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Figure 1: Structural evolution from 8-HQ to the N-methyl lactam, highlighting the loss of the metal-binding nitrogen lone pair.

Synthetic Pathways & Regioselectivity

Synthesizing **8-hydroxy-1-methylquinolin-2(1H)-one** requires overcoming the competing nucleophilicity of the phenoxide oxygen at C8 and the amide nitrogen/oxygen at C2. Direct methylation of 8-hydroxyquinolin-2(1H)-one often yields the 8-methoxy ether or mixtures.^{[1][2]}

The "Robust Route": Protection-First Strategy

To guarantee N-methylation, the C8-hydroxyl must be masked. The most reliable protocol involves starting from 8-methoxyquinoline.

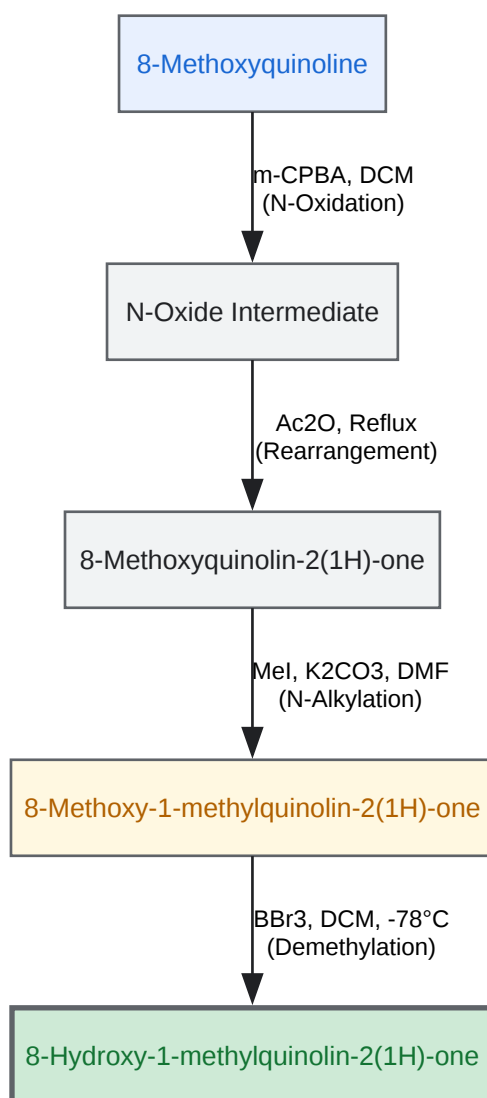
Step-by-Step Protocol:

- Precursor Synthesis (N-Oxide Formation):
 - Reagents: 8-Methoxyquinoline,
-CPBA (meta-chloroperoxybenzoic acid), DCM.^[1]
 - Procedure: Dissolve 8-methoxyquinoline in DCM. Add
-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with
^{[3][4]}
 - Result: 8-Methoxyquinoline
-oxide.
- Rearrangement to Carbostyryl (Polonovski-type):
 - Reagents: Acetic anhydride (

), reflux.^[1]
 - Mechanism: The
-oxide rearranges to the 2-one (carbostyryl) scaffold.
 - Result: 8-Methoxyquinolin-2(1H)-one.^{[1][2]}

- Regioselective N-Methylation:
 - Reagents: MeI (Methyl Iodide),
, DMF (or Acetone).[1]
 - Insight: With the 8-position protected as a methoxy group, the amide nitrogen is the primary nucleophile (under basic conditions where the lactam anion forms).
 - Protocol: Suspend 8-methoxyquinolin-2(1H)-one (1.0 eq) and
(2.0 eq) in dry DMF. Add MeI (1.2 eq).[1] Stir at 60°C for 2h.
 - Result:8-Methoxy-1-methylquinolin-2(1H)-one.
- Deprotection (The Critical Step):
 - Reagents:
(Boron tribromide) in DCM or 48% HBr reflux.[1]
 - Protocol: Dissolve intermediate in dry DCM at -78°C. Add
(1M in DCM, 3.0 eq) dropwise. Warm to RT and stir overnight. Quench with ice water.
 - Result:**8-Hydroxy-1-methylquinolin-2(1H)-one.**

Synthetic Logic Diagram



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Figure 2: The "Protection-First" synthetic pathway ensures regioselectivity at the Nitrogen atom.[1]

Pharmacology & Mechanism of Action

HIV-1 Integrase Inhibition (Allosteric)

Unlike the catalytic strand transfer inhibitors (INSTIs) like Raltegravir that chelate

in the active site, 8-hydroxyquinoline derivatives—specifically those modified at the 5- and 7-positions—often act as LEDGF/p75 interaction inhibitors.[1]

- Mechanism: The scaffold binds at the interface between the viral Integrase (IN) dimer and the host cofactor LEDGF/p75.
- Role of 1-Methyl: N-methylation increases lipophilicity and alters the planar stacking capability, potentially improving cell permeability compared to the charged 8-HQ salts.
- Key Interaction: The 8-OH group is critical for H-bonding with specific residues (e.g., Glu170 or His171) in the allosteric pocket, while the quinolinone core stacks against Trp131.[1]

Antimicrobial & Antifungal Activity

While 8-HQ kills bacteria via metal chelation (Cu/Zn), the 1-methyl-2-one derivatives often show reduced potency unless functionalized with specific side chains (e.g., hydrazones or sulfonamides).[1]

- Insight: The loss of the N-lone pair means these compounds do not strip metals from the media as effectively. Their activity is likely driven by membrane disruption or enzyme-specific inhibition (e.g., fungal reductases) rather than broad-spectrum chelation.[1]

Quantitative Activity Data (Representative)

Derivative Class	Target	Activity Metric (Approx.)	Mechanism
8-Hydroxyquinoline	Bacteria/Fungi	MIC: 1–10 µg/mL	Metal Chelation ()
8-Hydroxy-1-methyl-2-one	General Screening	Inactive/Low Potency	Non-chelating Core
5-Substituted-1-methyl-2-one	HIV-1 Integrase	: 5–50 µM	LEDGF/p75 Interference
7-Substituted Analogues	-Adrenoceptor	: < 1 nM	Receptor Agonism

Experimental Validation Protocols

Protocol 1: Regioselective N-Methylation of 8-Methoxyquinolin-2(1H)-one

This protocol avoids the formation of the O-methylated imidate side product.[1]

- Setup: Flame-dry a 50 mL round-bottom flask under Argon.
- Reactants: Add 8-methoxyquinolin-2(1H)-one (1.0 g, 5.7 mmol) and anhydrous (1.58 g, 11.4 mmol).
- Solvent: Add anhydrous DMF (10 mL). Note: DMF promotes N-alkylation over O-alkylation better than acetone for lactams.[1]
- Addition: Add Methyl Iodide (0.43 mL, 6.9 mmol) dropwise via syringe.
- Reaction: Heat to 60°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][5] The N-methyl product usually runs slightly higher () than the starting material ().[1]
- Workup: Pour into ice water (50 mL). The product should precipitate. Filter, wash with water, and dry.[1]
- Yield Expectation: 85–95% (Off-white solid).

Protocol 2: AlphaScreen Assay for IN-LEDGF/p75 Inhibition

To verify the biological activity of synthesized derivatives.

- Components: Recombinant His-tagged Integrase (IN), Flag-tagged LEDGF/p75, AlphaScreen Ni-chelate donor beads, and anti-Flag acceptor beads.[1]
- Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM , 0.1% BSA.

- Incubation: Mix IN (300 nM) and LEDGF (100 nM) with the test compound (0.1 – 100 μM) in a 384-well plate. Incubate 1 hour at 4°C.
- Detection: Add Donor and Acceptor beads. Incubate 1 hour in dark.
- Read: Measure signal on an EnVision Multilabel Plate Reader. A decrease in signal indicates inhibition of the protein-protein interaction.

References

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